molecular formula C11H10N6O2S B2388288 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1226430-49-4

5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2388288
CAS RN: 1226430-49-4
M. Wt: 290.3
InChI Key: QOYVAMHXJSLKNG-UHFFFAOYSA-N
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Description

5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C11H10N6O2S and its molecular weight is 290.3. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research has demonstrated the potential of compounds structurally related to 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide in antimicrobial and antitubercular activities. For instance, pyridines and pyrazines substituted with various heterocyclic rings have been synthesized and evaluated against Mycobacterium tuberculosis, showing activities ranging from moderate to significantly potent compared to standard treatments (Gezginci, Martin, & Franzblau, 1998). These compounds' derivatives, designed to increase lipophilicity and improve cellular permeability, are expected to act as prodrugs, converting into active species within mycobacterial cells.

Synthetic and Medicinal Chemistry

The compound's framework serves as a versatile scaffold in synthetic and medicinal chemistry, facilitating the creation of novel heterocyclic compounds with potential pharmacological activities. For example, novel 1,2,4-oxadiazole heterocyclic compounds containing pyranopyridine moieties have been prepared, expected to exhibit enhanced hypertensive activity (Kumar & Mashelker, 2007). This illustrates the compound's role in developing new therapeutic agents targeting cardiovascular diseases.

Antibacterial and Anticancer Potentials

The structural analogs of this compound have shown promise in antibacterial and anticancer applications. Pyrazolopyridine derivatives synthesized through Friedländer condensation exhibited moderate to good antibacterial activity against a range of Gram-negative and Gram-positive bacteria, hinting at their potential as new antibacterial agents (Panda, Karmakar, & Jena, 2011). Additionally, pyrazolopyrimidine derivatives have been explored for their cytotoxic activity against cancer cell lines, offering insights into developing new anticancer therapies (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

The primary targets of the compound “5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” are currently unknown. The compound is a derivative of 1,3,4-thiadiazole , which is known to have a wide range of biological properties . .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can interact with various biological targets through different mechanisms, such as inhibition or activation of enzymes, interaction with cell receptors, or disruption of cell membranes . The specific mode of action of this compound would depend on its primary target(s).

Biochemical Pathways

Given the wide range of biological activities associated with 1,3,4-thiadiazole derivatives , it is likely that this compound could affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with 1,3,4-thiadiazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.

properties

IUPAC Name

5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2S/c1-5-13-16-11(20-5)12-9(18)6-3-17(2)4-7-8(6)14-15-10(7)19/h3-4H,1-2H3,(H,15,19)(H,12,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYVAMHXJSLKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CN(C=C3C2=NNC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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